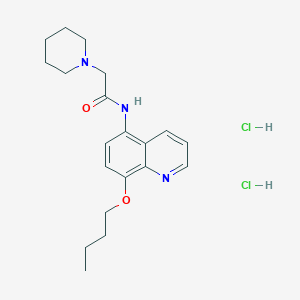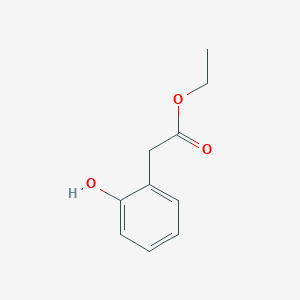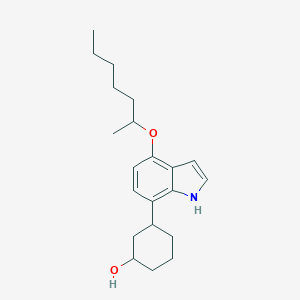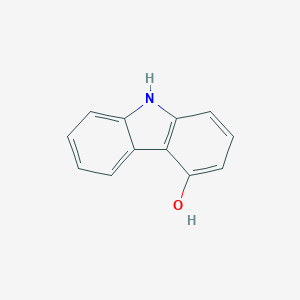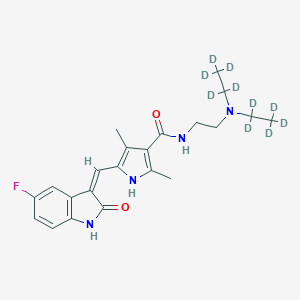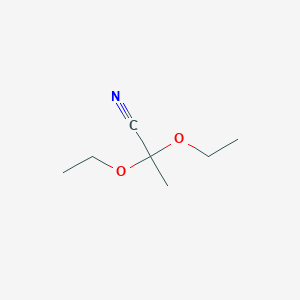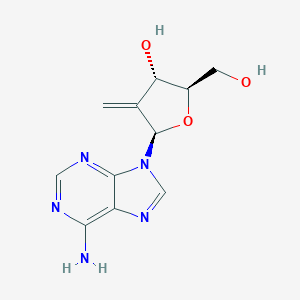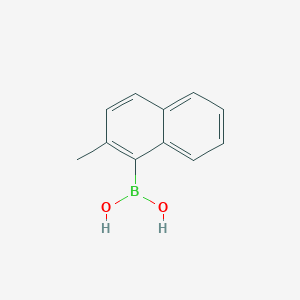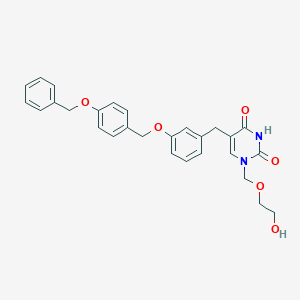
5-(Benzyloxybenzyloxybenzyl)acyclouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxybenzyloxybenzyl)acyclouridine, also known as BnBU-ACU, is a novel nucleoside analogue that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential use in the development of new drugs and therapies.
Wirkmechanismus
5-(Benzyloxybenzyloxybenzyl)acyclouridine exerts its antiviral and anticancer activity through the inhibition of DNA synthesis. It is incorporated into the DNA of the target cells and causes chain termination, leading to the inhibition of DNA replication and cell growth.
Biochemische Und Physiologische Effekte
5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to have low toxicity and high selectivity towards target cells. It has been shown to induce apoptosis in cancer cells, while sparing normal cells. In addition, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Benzyloxybenzyloxybenzyl)acyclouridine is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. In addition, its low toxicity and high selectivity towards target cells make it a promising candidate for cancer therapy. However, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has some limitations for lab experiments, such as its low solubility in aqueous solutions and its relatively high cost compared to other nucleoside analogues.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(Benzyloxybenzyloxybenzyl)acyclouridine. One possible direction is the development of new derivatives of 5-(Benzyloxybenzyloxybenzyl)acyclouridine with improved antiviral and anticancer activity. Another direction is the study of the mechanism of action of 5-(Benzyloxybenzyloxybenzyl)acyclouridine in more detail, which could lead to the development of new drugs and therapies. Finally, the use of 5-(Benzyloxybenzyloxybenzyl)acyclouridine in combination with other drugs or therapies could also be explored, in order to enhance its efficacy and reduce potential side effects.
Synthesemethoden
5-(Benzyloxybenzyloxybenzyl)acyclouridine can be synthesized through a multi-step process that involves the coupling of 5-(benzyloxy)uridine with 2,4-dichlorobenzyl alcohol, followed by the removal of the benzyl protecting groups and acylation with benzoyl chloride. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxybenzyloxybenzyl)acyclouridine has been studied for its potential applications in various scientific research fields, including virology, cancer research, and drug development. In virology, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has shown antiviral activity against herpes simplex virus type 1 and 2, as well as cytomegalovirus. In cancer research, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been found to inhibit the growth of cancer cells and induce apoptosis. In drug development, 5-(Benzyloxybenzyloxybenzyl)acyclouridine has been used as a lead compound for the development of new nucleoside analogues with improved antiviral and anticancer activity.
Eigenschaften
CAS-Nummer |
105847-66-3 |
|---|---|
Produktname |
5-(Benzyloxybenzyloxybenzyl)acyclouridine |
Molekularformel |
C28H28N2O6 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5-[[3-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N2O6/c31-13-14-34-20-30-17-24(27(32)29-28(30)33)15-23-7-4-8-26(16-23)36-19-22-9-11-25(12-10-22)35-18-21-5-2-1-3-6-21/h1-12,16-17,31H,13-15,18-20H2,(H,29,32,33) |
InChI-Schlüssel |
ICNZCFDJXIBTPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
Andere CAS-Nummern |
105847-66-3 |
Synonyme |
5-(3-(4-benzyloxybenzyloxy)benzyl)-1-((2-hydroxyethoxy)methyl)uracil 5-(benzyloxybenzyloxybenzyl)acyclouridine BBBAU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



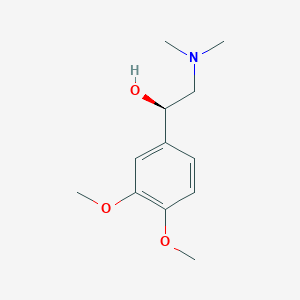
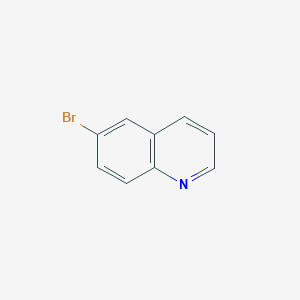
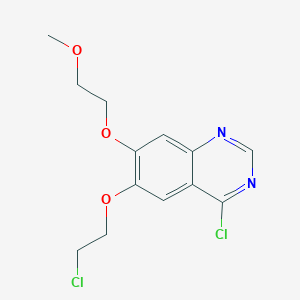
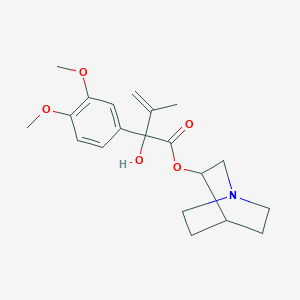
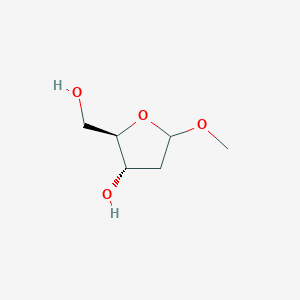
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)
